molecular formula C10H13N5 B14144793 N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine CAS No. 109817-60-9

N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine

Katalognummer: B14144793
CAS-Nummer: 109817-60-9
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: NURBHWJLXRGKTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine is a chemical compound with the molecular formula C10H13N5 It is characterized by the presence of a tetrazole ring attached to a phenyl group and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine typically involves the reaction of 1-phenyltetrazole with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties not found in simpler amines. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

109817-60-9

Molekularformel

C10H13N5

Molekulargewicht

203.24 g/mol

IUPAC-Name

N,N-dimethyl-1-(1-phenyltetrazol-5-yl)methanamine

InChI

InChI=1S/C10H13N5/c1-14(2)8-10-11-12-13-15(10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI-Schlüssel

NURBHWJLXRGKTK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=NN=NN1C2=CC=CC=C2

Löslichkeit

13.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.